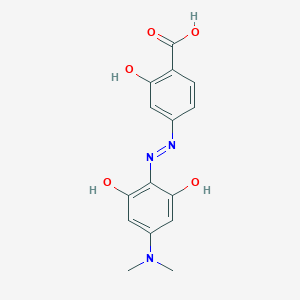
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98%
Overview
Description
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% (TFE-DIB) is a type of diisocyanate, which is a chemical compound containing two isocyanate groups. It is used in a variety of industrial applications, such as in the production of polyurethanes, coatings, and adhesives. TFE-DIB is also used in the synthesis of pharmaceuticals, cosmetics, and other specialty chemicals. TFE-DIB is a colorless, low-volatility liquid that is highly stable, non-flammable, and non-toxic. It is also a versatile compound, with a wide range of applications in a variety of industries.
Scientific Research Applications
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, cosmetics, and other specialty chemicals. It has also been used in the synthesis of polyurethanes, coatings, and adhesives. 3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% has been used in the synthesis of polyurethane foams, which are used for insulation and cushioning in a variety of industries. It has also been used in the production of polyurethane elastomers, which are used in the automotive and medical industries.
Mechanism of Action
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% is a type of diisocyanate, which is a chemical compound containing two isocyanate groups. The two isocyanate groups react with other molecules to form polyurethanes, which are polymers that can be used in a variety of industrial applications. The reaction mechanism involves the nucleophilic attack of bisphenol A on the 1,2-dibromotetrafluoroethane, followed by a dehydration step to form 3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98%. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 100°C.
Biochemical and Physiological Effects
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% is an organic compound that is generally regarded as non-toxic and non-irritating. However, it has been found to be a mild skin and eye irritant, and can cause mild respiratory irritation. In addition, it has been found to be a mild sensitizer, meaning that it can cause an allergic reaction in some individuals. It is also volatile, and so should be handled with care and stored in a well-ventilated area.
Advantages and Limitations for Lab Experiments
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% has several advantages for use in laboratory experiments. It is a colorless, low-volatility liquid that is highly stable, non-flammable, and non-toxic. It is also a versatile compound, with a wide range of applications in a variety of industries. However, it should be handled with care due to its volatile nature, and should be stored in a well-ventilated area. In addition, it has been found to be a mild skin and eye irritant, and can cause mild respiratory irritation.
Future Directions
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate, 98% has a wide range of potential applications in the future. It could be used in the synthesis of new polyurethanes, coatings, and adhesives. It could also be used in the synthesis of new pharmaceuticals, cosmetics, and other specialty chemicals. In addition, it could be used in the development of new insulation and cushioning materials. Finally, it could be used in the development of new elastomers for use in the automotive and medical industries.
properties
IUPAC Name |
1-isocyanato-3-[1,1,2,2-tetrafluoro-2-(3-isocyanatophenyl)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F4N2O2/c17-15(18,11-3-1-5-13(7-11)21-9-23)16(19,20)12-4-2-6-14(8-12)22-10-24/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGINWTPHNJAHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)C(C(C2=CC(=CC=C2)N=C=O)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(Tetrafluoroethane-1,2-diyl)bisphenyl diisocyanate | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)
![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)






![1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane](/img/structure/B6299679.png)
![2,2'-[(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4,1-phenyleneoxy)]bis-ethanol](/img/structure/B6299697.png)

![8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B6299703.png)